Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
Molecular Formula |
C22H21ClN4O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
ethyl 4-[3-(3-chlorophenyl)-4-oxoquinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H21ClN4O4/c1-2-31-22(30)26-10-8-25(9-11-26)20(28)15-6-7-18-19(12-15)24-14-27(21(18)29)17-5-3-4-16(23)13-17/h3-7,12-14H,2,8-11H2,1H3 |
InChI Key |
MMZKATZLTFRFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Formation of the Piperazine Ring: This can be done through cyclization reactions involving diamines and sulfonium salts.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.
Case Studies:
- A study highlighted the efficacy of quinazoline derivatives against hepatocellular carcinoma (HepG2), lung carcinoma (SK-LU-1), and breast cancer (MCF-7) cell lines. The derivatives showed promising IC50 values, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. For instance, some quinazoline derivatives have been shown to inhibit kinases involved in tumor growth .
Antiviral Properties
Recent studies have also explored the antiviral potential of quinazoline derivatives. This compound has been identified as a candidate for further investigation in antiviral drug development.
Research Findings:
A patent application discussed the synthesis of quinazolinone derivatives with antiviral activity, suggesting that modifications to the core structure can enhance efficacy against viral pathogens . The compound's structural features may contribute to its ability to interact with viral proteins or host cell receptors.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline ring can significantly influence biological activity.
Table: Structure–Activity Relationships
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| Substituted at position 2 | Enhanced cytotoxicity | Increased interaction with target proteins |
| Halogen substitutions | Improved selectivity | Modulates binding affinity |
| Alkyl chain length | Affects solubility | Longer chains may enhance bioavailability |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The compound serves as a precursor for various derivatives that can be tested for enhanced pharmacological properties.
Synthesis Overview:
The synthesis typically involves:
- Formation of the quinazoline core.
- Introduction of the piperazine moiety.
- Carbonylation to achieve the desired ester functionality.
Conclusion and Future Directions
This compound represents a promising scaffold for drug development due to its demonstrated anticancer and antiviral activities. Ongoing research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail.
Future studies could also investigate combination therapies involving this compound to enhance therapeutic efficacy against resistant cancer types or viral infections.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives, such as:
4-(3-Chlorophenyl)-2-phenylquinazoline: Similar in structure but lacks the piperazine ring and ethyl ester group.
2-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline: Lacks the piperazine ring and ethyl ester group.
4-(3-Chlorophenyl)-3,4-dihydroquinazolin-2-amine: Contains an amine group instead of the piperazine ring.
The uniqueness of this compound lies in its combination of the quinazolinone core, piperazine ring, and ethyl ester group, which can confer distinct biological activities and chemical properties .
Biological Activity
Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperazine ring and a quinazolinone moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of ethyl and piperazine substituents.
Synthesis Overview:
- Starting Materials : 3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline.
- Reagents : Common reagents include acetic anhydride, triethylamine, and various coupling agents.
- Conditions : Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Antitumor Activity
Numerous studies have evaluated the antitumor effects of compounds structurally related to this compound. For instance:
- In vitro Studies : A series of quinazolinone derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa cells and A549 lung cancer cells. The IC50 values for these compounds often ranged from 5 µM to 20 µM, indicating potent activity against tumor proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.4 |
| Compound B | A549 | 15.0 |
| Ethyl derivative | Various | 10.0 |
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has also been explored extensively:
- Bacterial Inhibition : Research indicates that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Effects
Some studies have reported anticonvulsant properties for related compounds:
- Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission .
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on a series of synthesized quinazolinone derivatives highlighted their effectiveness in inhibiting cell growth in HeLa cells with IC50 values ranging from 5 to 20 µM .
- The structure-activity relationship (SAR) suggested that modifications on the phenyl ring significantly influenced the potency.
- Antimicrobial Screening :
Q & A
Basic Question: What are the recommended synthetic routes for preparing Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with 3-chlorophenyl isocyanate under reflux conditions to generate the 3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-carboxylic acid intermediate .
- Piperazine Coupling : Activation of the carboxylic acid group (e.g., using HATU/DIPEA) followed by coupling with ethyl piperazine-1-carboxylate in anhydrous DCM .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
Key Validation : Monitor reaction progress via TLC and confirm final structure using and HRMS .
Basic Question: How should researchers validate the structural integrity of this compound using crystallographic methods?
Methodological Answer:
For single-crystal X-ray diffraction:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms .
- Validation : Check for data completeness (≥98%), R-factor convergence (<0.05), and absence of electron density outliers using PLATON/ADDSYM .
Note : Address disorder in the piperazine ring using PART instructions in SHELXL .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting the quinazolinone-piperazine scaffold?
Methodological Answer:
- Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, CF, or electron-donating groups) to assess steric/electronic effects on bioactivity .
- Scaffold Hybridization : Introduce bioisosteric replacements (e.g., pyridopyrimidinone instead of quinazolinone) while retaining the carbonyl-piperazine linkage .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), prioritizing residues within 4 Å of the 4-oxo group .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate initial findings using both cell-free (e.g., enzymatic inhibition) and cell-based (e.g., proliferation) assays to rule out assay-specific artifacts .
- Batch Analysis : Compare purity (>98% by HPLC), stereochemical consistency (specific rotation, chiral HPLC), and salt forms (free base vs. hydrochloride) across studies .
- Structural Reanalysis : Re-examine crystallographic data (e.g., torsional angles of the piperazine ring) to identify conformational polymorphisms affecting activity .
Advanced Question: What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate logP (target: 2–4), topological polar surface area (TPSA < 90 Ų), and PAINS alerts .
- Metabolite Identification : Simulate Phase I metabolism (CYP3A4/2D6) with Schrödinger’s Metabolism Module, prioritizing oxidation at the piperazine N-atoms .
- Solubility Optimization : Apply COSMO-RS to model aqueous solubility and guide salt/cocrystal formulation .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (retention time: 8–10 min) .
- LC-MS : Confirm molecular ion [M+H] at m/z 454.12 (calculated) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermal Analysis : Perform DSC/TGA to identify melting points (>200°C) and detect hydrate/solvate formation .
Advanced Question: How can crystallographic disorder in the piperazine moiety be addressed during refinement?
Methodological Answer:
- Disorder Modeling : Split the disordered atoms into two positions (PART 1/2 in SHELXL) and refine occupancy factors with SUMP constraints .
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry and displacement parameters .
- Validation : Use CheckCIF to ensure ADPs and bond lengths comply with IUCr standards (e.g., max Δ/σ < 0.05) .
Basic Question: What in vitro assays are recommended for preliminary pharmacological screening?
Methodological Answer:
- Kinase Inhibition : Screen against a panel of 50 kinases at 10 µM (DiscoverX KINOMEscan) to identify potential targets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC determination via nonlinear regression .
- ADMET Profiling : Assess metabolic stability in human liver microsomes (t > 30 min) and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
